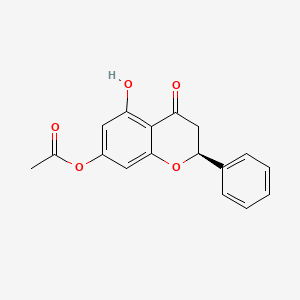

(S)-5-Hydroxy-4-oxo-2-phenylchroman-7-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

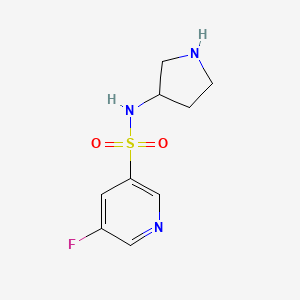

(S)-5-Hydroxy-4-oxo-2-phenylchroman-7-yl acetate, or S-5-HPA, is a naturally occurring compound found in plants and is known to have a variety of biochemical and physiological effects. It is a member of the phenylchroman-7-yl acetate family and is the most common form of the compound. S-5-HPA is known for its antioxidant, anti-inflammatory, and anti-cancer properties and is being studied for its potential therapeutic uses.

Scientific Research Applications

Neurological Disorders

Pinocembrin has demonstrated significant protection and management of neurological disorders . It can reduce nerve damage in the ischemic area and reduce mitochondrial dysfunction and the degree of oxidative stress . Given its significant efficacy in cerebral ischemia, pinocembrin has been approved by China Food and Drug Administration (CFDA) as a new treatment drug for ischemic stroke and is currently in progress in phase II clinical trials .

Antioxidant Properties

Pinocembrin has shown potent antioxidant properties . It can help in reducing oxidative stress, which is a key factor in the development of many chronic diseases.

Anti-inflammatory Properties

Pinocembrin has anti-inflammatory properties . It can help in reducing inflammation, which is a common response to injury or disease.

Antimicrobial Properties

Pinocembrin has demonstrated antimicrobial properties . It can help in fighting against various types of microbial infections.

Antidiabetic Properties

Pinocembrin has shown potential in the management of diabetes . It can help in regulating blood sugar levels and improving insulin sensitivity.

Anticancer Properties

Pinocembrin has demonstrated anticancer properties . It can help in inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death).

Hepatoprotective Properties

Pinocembrin has hepatoprotective properties . It can help in protecting the liver from damage and improving liver function.

Antiviral Properties

Pinocembrin was concluded to be a highly potential bioactive compound against Zika virus (ZIKV) infection .

Mechanism of Action

Target of Action

Pinocembrin 7-acetate, also known as PICEMBRIN 7-ACETATE, is a natural flavanone that has demonstrated potent pharmacological properties . The primary targets of Pinocembrin 7-acetate include the Receptor for Advanced Glycation End products (RAGE) and soluble epoxide hydrolase (sEH) . These proteins play crucial roles in various cellular processes, including inflammation, neuroprotection, and the regulation of reactive oxygen species .

Mode of Action

Pinocembrin 7-acetate interacts with its targets to exert its therapeutic effects. For instance, it has been shown to inhibit RAGE and its downstream signaling pathways . Additionally, it suppresses sEH activity, which is involved in the metabolism of epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs) .

Biochemical Pathways

Pinocembrin 7-acetate affects several biochemical pathways. It has been found to suppress the activation of MAPK kinase p38 and NF-κB pathways, inhibit cytokines (TNF-α, IL-1β, and IL-8), and proinflammatory vascular adhesion molecule (VCAM-1, ICAM-1) . These pathways are involved in inflammation, oxidative stress, and cellular homeostasis .

Pharmacokinetics

Research has shown that Pinocembrin 7-acetate can be absorbed rapidly in the body and easily cross the blood–brain barrier . The absorption/elimination process of Pinocembrin 7-acetate occurs rapidly and shows no serious accumulation in the body . These properties contribute to its bioavailability and therapeutic potential.

Result of Action

The molecular and cellular effects of Pinocembrin 7-acetate’s action are diverse. It has shown anti-inflammatory and neuroprotective effects, as well as the ability to reduce reactive oxygen species . It can reduce nerve damage in the ischemic area and reduce mitochondrial dysfunction and the degree of oxidative stress .

Action Environment

The action, efficacy, and stability of Pinocembrin 7-acetate can be influenced by various environmental factors. For instance, its water solubility is a crucial factor in its lipophilicity and hydrophilicity, which can affect its absorption rate and pharmacological responses

properties

IUPAC Name |

[(2S)-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-10(18)21-12-7-13(19)17-14(20)9-15(22-16(17)8-12)11-5-3-2-4-6-11/h2-8,15,19H,9H2,1H3/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRUXLYEKHXKPB-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

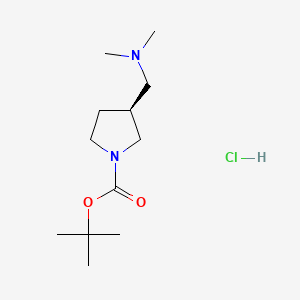

![5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B595860.png)

![3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B595863.png)

![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B595876.png)

![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)